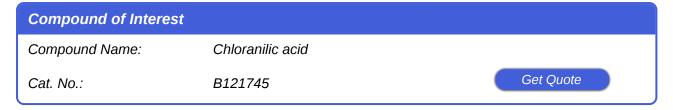


Application of Chloranilic Acid in 96-Microwell Spectrophotometric Assays

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For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the use of **chloranilic acid** (CLA) in 96-microwell spectrophotometric assays. This high-throughput method is particularly valuable for the quantitative analysis of various pharmaceuticals, offering a simple, economic, and efficient alternative to traditional spectrophotometric methods.[1][2][3][4][5]

The assays are based on the formation of colored charge-transfer complexes (CTCs) between an electron-donating analyte and the π -acceptor, **chloranilic acid**.[1][3][4][6] This reaction typically results in an instantaneous and intense color change, most often to purple, which can be quantified using a microplate reader.[1][2][3][4][5] The use of a 96-microwell plate format significantly reduces the consumption of organic solvents and reagents, aligning with the principles of green chemistry.[3][7]

Key Applications

The primary application of this methodology is in the pharmaceutical field for the quality control and determination of active pharmaceutical ingredients (APIs) in bulk and dosage forms.[1][3] Several classes of drugs have been successfully quantified using this method, including:

Tyrosine Kinase Inhibitors (TKIs): A universal assay for various TKIs such as seliciclib,
 vandetanib, tozasertib, dasatinib, and olaparib has been developed.[1][3]



- Antiviral Drugs: The antiviral drug Remdesivir has been quantified through its charge-transfer complex with chloranilic acid.[6]
- Anaplastic Lymphoma Kinase (ALK) Inhibitors: Lorlatinib, a third-generation ALK inhibitor, has been determined using this method.[8][9][10]
- Janus Kinase (JAK) Inhibitors: Ruxolitinib has been successfully quantified in pharmaceutical tablets and creams.[7]
- Macrolide Antibiotics: Erythromycin, roxithromycin, and clarithromycin have been determined through charge-transfer complexation with chloranilic acid.[11][12]
- Other Nitrogen-Containing Drugs: Various drugs with amino groups, such as sulfacetamide sodium, lidocaine, and terbutaline sulfate, are also amenable to this assay.[13]

Quantitative Data Summary

The following tables summarize the key performance parameters of the **chloranilic acid**-based 96-microwell spectrophotometric assays for various drug substances.

Table 1: Assay Parameters for Tyrosine Kinase Inhibitors (TKIs)[1][3]

Parameter	Seliciclib (SEL)	Vandetanib (VAN)	Tozasertib (TOZ)	Dasatinib (DAS)	Olaparib (OLA)
Linear Range (μ g/well)	10–500	10–500	10–500	10–500	10–500
LOD (μ g/well)	5.86	3.78	8.16	4.25	6.94
LOQ (μ g/well)	17.59	11.36	24.46	12.75	20.81
Correlation Coefficient (r)	0.9996	0.9998	0.9993	0.9997	0.9995
Wavelength (nm)	490	490	490	490	490



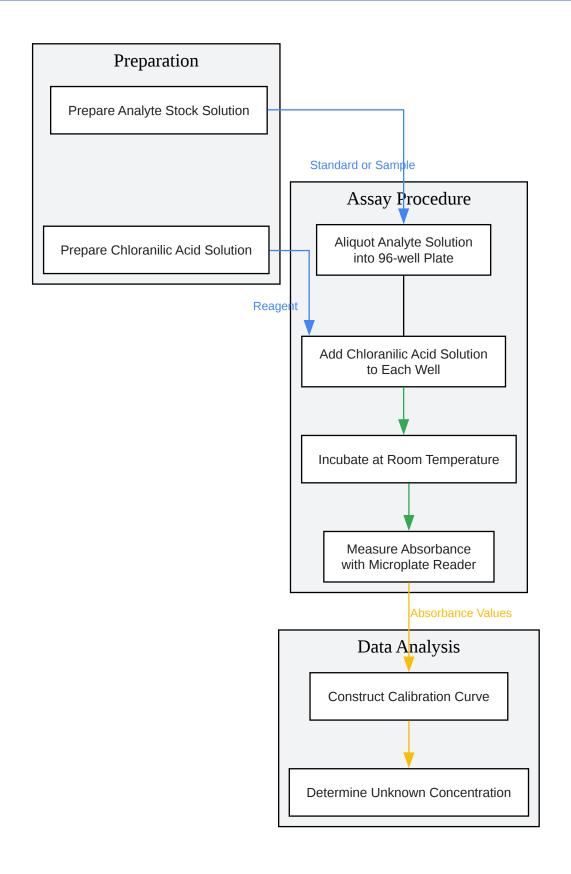
Table 2: Assay Parameters for Other Drug Molecules

Drug	Linear Range (µ g/well)	LOD (μ g/well)	LOQ (µ g/well)	Wavelength (nm)	Reference
Remdesivir	3.77–241	3.57	10.83	490	[6]
Lorlatinib	5–200	2.1	6.5	490	[9][10][14]
Ruxolitinib	5–250	-	7.5 (μg/mL)	530	[7]

Experimental Protocols General Workflow for Chloranilic Acid-Based 96Microwell Assay

The general procedure for performing the assay is straightforward and can be adapted for various analytes.





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General experimental workflow for the chloranilic acid assay.



Protocol 1: Universal Assay for Tyrosine Kinase Inhibitors (TKIs)[1]

This protocol is designed for the quantification of various TKIs.

- 1. Materials and Reagents:
- Tyrosine Kinase Inhibitor (TKI) standard or sample
- Chloranilic Acid (CLA)
- Methanol (analytical grade)
- 96-well transparent microplates
- 2. Preparation of Solutions:
- TKI Stock Solutions: Prepare individual stock solutions of each TKI in methanol. Further dilute with methanol to create a series of standard solutions with concentrations ranging from 5 to 500 µg/mL.
- Chloranilic Acid Solution (0.4% w/v): Dissolve 0.4 g of chloranilic acid in 100 mL of methanol.
- 3. Assay Procedure:
- Pipette 100 μL of the TKI standard or sample solutions into the wells of a 96-well plate.
- For the blank wells, add 100 μL of methanol.
- Add 100 μL of the 0.4% (w/v) **chloranilic acid** solution to all wells (including blanks).
- Allow the reaction to proceed for 5 minutes at room temperature (25 \pm 2 °C).
- Measure the absorbance of the resulting purple-colored product at 490 nm using a microplate reader.
- 4. Data Analysis:



- Subtract the average absorbance of the blank wells from the absorbance of the standard and sample wells.
- Construct a calibration curve by plotting the corrected absorbance values of the standards against their corresponding concentrations.
- Determine the concentration of the unknown samples from the linear regression equation of the calibration curve.

Protocol 2: Assay for Lorlatinib[9]

This protocol is optimized for the determination of Lorlatinib.

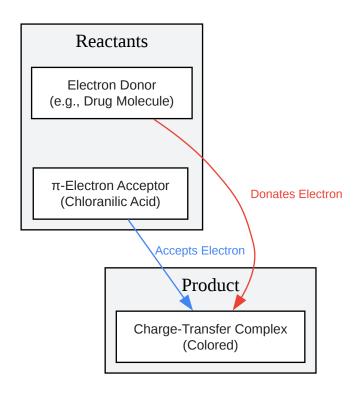
- 1. Materials and Reagents:
- Lorlatinib standard or sample
- Chloranilic Acid (CLA)
- Methanol (analytical grade)
- 96-well transparent microplates
- 2. Preparation of Solutions:
- Lorlatinib Stock Solution: Prepare a stock solution of Lorlatinib in methanol. Create a series of standard solutions with concentrations ranging from 5 to 200 μg/mL by diluting the stock solution with methanol.
- Chloranilic Acid Solution (2% w/v): Dissolve 2 g of chloranilic acid in 100 mL of methanol.
- 3. Assay Procedure:
- Transfer 100 μ L of the Lorlatinib standard or sample solutions into the wells of a 96-well plate.
- Add 100 μL of the 2% (w/v) **chloranilic acid** solution to each well.
- The reaction occurs instantaneously at room temperature (25 \pm 2 °C).



- Measure the absorbance of the solutions at 490 nm using a microplate reader.
- 4. Data Analysis:
- Follow the same data analysis procedure as described in Protocol 1.

Mechanism of Reaction: Charge-Transfer Complex Formation

The underlying principle of the assay is the molecular interaction between the electron-rich analyte (electron donor) and the electron-deficient **chloranilic acid** (π -electron acceptor). This interaction leads to the formation of a charge-transfer complex, which exhibits a characteristic and intense color.



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Formation of a charge-transfer complex.

The formation of the CTC results in a new absorption band in the visible region of the spectrum, which is absent in the spectra of the individual reactants.[6][9] The intensity of this



new absorption band is directly proportional to the concentration of the analyte, forming the basis for quantitative analysis according to the Beer-Lambert law.[1][3]

Advantages of the Chloranilic Acid-Based Microwell Assay

- High Throughput: The 96-well format allows for the simultaneous analysis of a large number of samples, significantly increasing efficiency.[1][2][5]
- Simplicity and Speed: The assay protocols are simple to perform, with reactions often occurring instantaneously at room temperature.[1][9]
- Cost-Effectiveness: The microplate format requires minimal volumes of reagents and solvents, reducing the overall cost per assay.[1][3]
- Broad Applicability: The method has been successfully applied to a wide range of pharmaceutical compounds.[1][6][7][8][11]
- Green Chemistry: Reduced solvent consumption makes the assay more environmentally friendly.[7]

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